

Unveiling the Pentavalent State of Antimony in Sodium Antimonate (NaSbO₃): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium antimonate

Cat. No.: B085099

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the valence state of antimony (Sb) in **sodium antimonate** (NaSbO₃), a compound of interest in various scientific and industrial fields. Through a detailed review of crystallographic and spectroscopic data, this document establishes the predominance of the Sb(V) oxidation state. Experimental protocols for the synthesis of its common polymorphs and for key analytical techniques are presented to facilitate further research and application.

Executive Summary

Sodium antimonate (NaSbO₃) is a crystalline solid that exists primarily in two polymorphic forms: the ilmenite-type structure under ambient conditions and a perovskite-type structure at high pressure. Structural and spectroscopic analyses unequivocally confirm that in both polymorphs, antimony exists in a +5 oxidation state (Sb(V)). This pentavalent state is evidenced by crystallographic data, which shows antimony in an octahedral coordination with oxygen, and is further substantiated by ¹²¹Sb Mössbauer spectroscopy, which reveals isomer shifts characteristic of Sb(V). This guide synthesizes the available quantitative data and experimental methodologies to provide a clear understanding of the electronic structure of antimony in this compound.

Structural Elucidation of NaSbO₃ Polymorphs

The crystallographic arrangement of atoms in NaSbO_3 provides the foundational evidence for the valence state of antimony. The compound crystallizes in two main forms, each accommodating Sb in a distinct octahedral environment consistent with a +5 charge.

Ilmenite Structure (Ambient Pressure)

Under standard conditions, NaSbO_3 adopts an ilmenite-type structure belonging to the trigonal crystal system. In this arrangement, both sodium (Na^+) and antimony (Sb^{5+}) ions occupy octahedral sites within a hexagonal close-packed array of oxygen ions. The structure consists of alternating layers of edge-sharing SbO_6 and NaO_6 octahedra.

Perovskite Structure (High Pressure)

Upon the application of high pressure (approximately 10.5 GPa) and temperature (1150 °C), NaSbO_3 undergoes a phase transition to an orthorhombically distorted perovskite structure.^[1] This high-pressure polymorph is isostructural with CaTiO_3 and represents the first ternary perovskite containing Sb(V) in the octahedral B-site.^[1] The significant octahedral tilting in this structure is attributed to strong covalent interactions between antimony and oxygen.^[1]

Table 1: Crystallographic Data for NaSbO_3 Polymorphs

Property	Ilmenite-type NaSbO_3	Perovskite-type NaSbO_3
Crystal System	Trigonal	Orthorhombic
	R	
Space Group	33 (No. 148)	Pnma (No. 62)
Lattice Parameters	$a = 5.2944(4) \text{ \AA}$, $c = 15.9469(8) \text{ \AA}$	$a = 5.43835(6) \text{ \AA}$, $b = 7.66195(8) \text{ \AA}$, $c = 5.38201(5) \text{ \AA}$
Cell Volume (V)	$387.124(0) \text{ \AA}^3$	224.13 \AA^3 (calculated from lattice parameters)
Formula Units (Z)	6	4
Sb Coordination	Octahedral (SbO_6)	Octahedral (SbO_6)
Reference	Ramirez-Meneses et al., 2007[2]	Mizoguchi et al., cited in[1][2]

Spectroscopic Verification of the Sb(V) Valence State

While crystallographic data provides strong inferential evidence, spectroscopic techniques offer direct insight into the electronic environment of the antimony nucleus, confirming its +5 oxidation state.

^{121}Sb Mössbauer Spectroscopy

^{121}Sb Mössbauer spectroscopy is a powerful technique for determining the oxidation state of antimony. The isomer shift (δ) is particularly sensitive to the s-electron density at the nucleus, which differs significantly between Sb(III) and Sb(V) species. For NaSbO_3 , the measured isomer shifts for both the ilmenite and perovskite polymorphs fall squarely within the range expected for Sb(V) compounds.

A study by Klenner et al. (2021) reported the ^{121}Sb Mössbauer spectra for both forms of NaSbO_3 . The ilmenite phase exhibits an isomer shift of approximately +9.5 mm/s (relative to

InSb at 20 K), while the perovskite polymorph shows a slightly higher isomer shift, indicating a marginally stronger Sb-O covalency.[3] Both values are characteristic of antimony in the +5 oxidation state.

Table 2: ^{121}Sb Mössbauer Isomer Shifts for NaSbO_3 and Reference Compounds

Compound	Antimony Valence State	Isomer Shift (δ) (mm/s vs. InSb)	Reference
Ilmenite NaSbO_3	Sb(V)	~ +9.5	Klenner et al., 2021[4]
Perovskite NaSbO_3	Sb(V)	Slightly higher than ilmenite	Klenner et al., 2021[3] [4]
KSbO_3 (Ilmenite)	Sb(V)	~ +9.6	Klenner et al., 2021[4]
$\alpha\text{-Sb}_2\text{O}_4$ (Sb(III)/Sb(V))	Sb(III)	~ -6.0	Long et al., 1979 (representative)
Sb(V)	~ +9.0	Long et al., 1979 (representative)	

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons, which are indicative of an element's oxidation state. For antimony, the Sb 3d core level is typically analyzed. The binding energy of the Sb 3d_{5/2} peak for Sb(V) oxides is consistently higher than that for Sb(III) oxides due to the increased effective nuclear charge.


While a dedicated high-resolution XPS spectrum for NaSbO_3 is not readily available in the reviewed literature, based on data for reference compounds, the Sb 3d_{5/2} binding energy for NaSbO_3 is expected to be in the range of 530.7 - 531.5 eV. This is consistent with the values reported for other Sb(V) oxides, such as KSbO_3 (530.7 eV) and Sb_2O_5 (530.9 eV).[5] This contrasts with the lower binding energies observed for Sb(III) oxides like Sb_2O_3 (530.1 - 530.3 eV).[5]

Experimental Protocols

Synthesis of NaSbO_3

This protocol is adapted from the work of Ramirez-Meneses et al. (2007).[\[2\]](#)

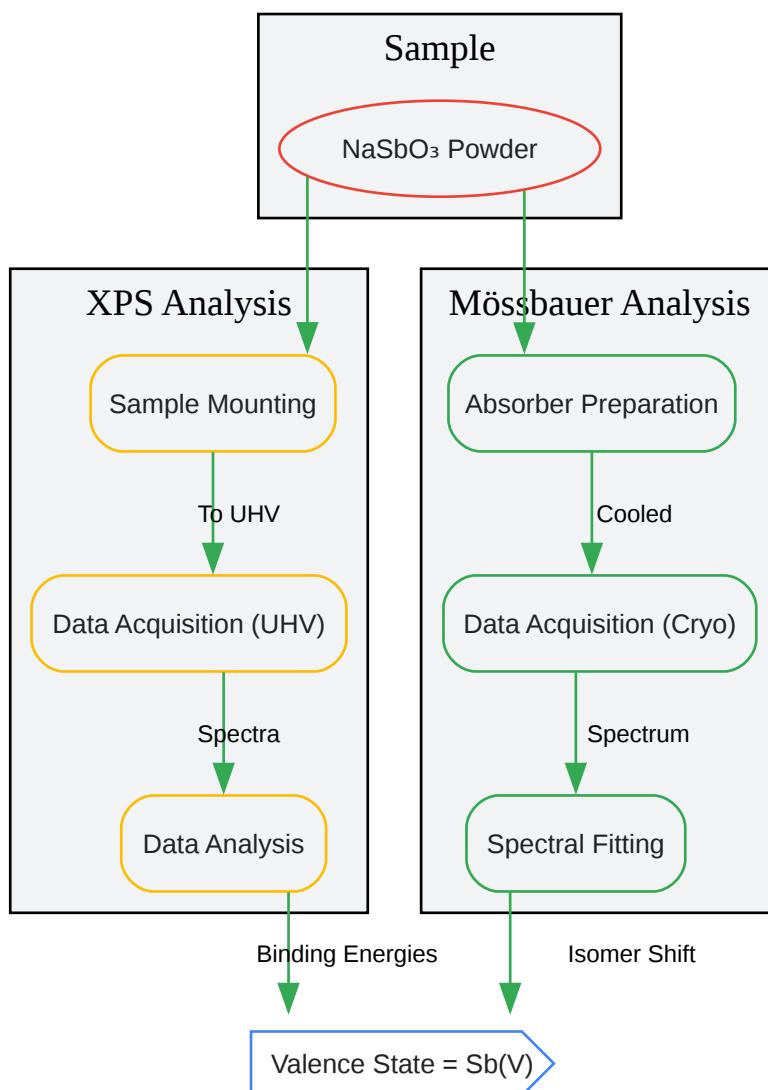
- **Precursor Preparation:** Stoichiometric amounts of sodium carbonate (Na_2CO_3) and antimony(III) oxide (Sb_2O_3) in a 1:1 molar ratio are thoroughly mixed in an agate mortar. Prior to weighing, Na_2CO_3 should be preheated at 100 °C for 20-25 minutes for dehydration.
- **Calcination:** The mixed powder is placed in a platinum crucible and heated in a furnace at 860 °C for an extended period (e.g., 273 hours) in an air atmosphere to ensure complete reaction and crystallization.
- **Pelletization (Optional):** For certain applications, the resulting powder can be ground and pressed into pellets (e.g., at 2-2.5 Ton·cm⁻²).
- **Sintering (Optional):** The pellets can be sintered at temperatures such as 600 °C or 750 °C for an extended duration (e.g., 168 hours) to improve homogeneity and density.

[Click to download full resolution via product page](#)

Synthesis workflow for ilmenite-type NaSbO_3 .

This protocol is based on the work of Mizoguchi et al. as cited in the literature.[\[1\]](#)[\[2\]](#)

- **Precursor Preparation:** An appropriate precursor mixture (e.g., ilmenite-phase NaSbO_3 or a stoichiometric mix of Na_2O and Sb_2O_5) is prepared.


- High-Pressure, High-Temperature Treatment: The precursor is subjected to a pressure of 10.5 GPa and a temperature of 1150 °C in a uniaxial split-sphere anvil-type press.
- Quenching and Recovery: The sample is rapidly cooled to ambient temperature and the pressure is released to recover the metastable perovskite phase.

Characterization Methods

The following are generalized protocols for the key characterization techniques. Instrument-specific parameters should be optimized by the user.

- Sample Preparation: A small amount of the powdered NaSbO_3 sample is mounted on a sample holder using double-sided conductive carbon tape. Alternatively, the powder can be pressed into a high-purity indium foil. The sample should be handled with clean, powder-free gloves and tweezers to minimize surface contamination.
- Introduction to Vacuum: The sample is introduced into the XPS instrument's load-lock chamber and evacuated to ultra-high vacuum (UHV) conditions ($<10^{-8}$ mbar).
- Data Acquisition:
 - A survey scan (e.g., 0-1200 eV binding energy) is first acquired to identify all elements present on the surface.
 - High-resolution scans of the Sb 3d and O 1s regions are then acquired with a smaller step size and higher number of scans to obtain detailed chemical state information. A monochromatic Al K α X-ray source (1486.6 eV) is typically used.
- Charge Correction: Due to the insulating nature of NaSbO_3 , surface charging may occur. The binding energy scale is typically calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.
- Data Analysis: The high-resolution spectra are analyzed using appropriate software. The Sb 3d spectrum will show two spin-orbit split components, $3\text{d}_{5/2}$ and $3\text{d}_{3/2}$. Due to the overlap of the Sb $3\text{d}_{5/2}$ peak with the O 1s peak, the analysis should focus on the Sb $3\text{d}_{3/2}$ peak, and the position and area of the Sb $3\text{d}_{5/2}$ peak can be constrained based on the known spin-orbit splitting and intensity ratio.

- **Source:** A $\text{Ba}^{121\text{m}}\text{SnO}_3$ source is commonly used, which decays to the excited state of ^{121}Sb . The source is typically kept at the same temperature as the absorber to minimize thermal shift effects.
- **Absorber Preparation:** The powdered NaSbO_3 sample is uniformly distributed and contained in a sample holder. The optimal thickness of the absorber depends on the antimony content and should be sufficient to provide adequate absorption without excessive line broadening.
- **Data Acquisition:** The spectrometer is operated in transmission mode. The source is moved with a velocity transducer to Doppler shift the energy of the emitted gamma rays. The gamma ray counts transmitted through the sample are recorded as a function of the source velocity. Data is typically collected at cryogenic temperatures (e.g., 20 K) to increase the recoil-free fraction.
- **Calibration:** The velocity scale is calibrated using a standard reference material, such as InSb.
- **Data Analysis:** The resulting spectrum is fitted with Lorentzian line shapes to extract the isomer shift (δ), quadrupole splitting (e^2qQ), and linewidth (Γ). The isomer shift is reported relative to the InSb standard.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.org.mx [scielo.org.mx]

- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- To cite this document: BenchChem. [Unveiling the Pentavalent State of Antimony in Sodium Antimonate (NaSbO₃): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085099#understanding-the-valence-state-of-antimony-in-nasbo3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com